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Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,6-
dinitrobenzonitrile, a bioactive small molecule of interest in various chemical and

pharmaceutical research fields. This document collates available data on its chemical identity,

physicochemical properties, spectroscopic characteristics, and synthesis. It is intended to serve

as a foundational resource for professionals engaged in research and development that may

involve this compound.

Chemical Identity and Physicochemical Properties
2,6-Dinitrobenzonitrile is an organic compound characterized by a benzene ring substituted

with two nitro groups at positions 2 and 6, and a nitrile group at position 1.[1][2] The strong

electron-withdrawing nature of these substituents significantly influences the electronic

properties and reactivity of the aromatic ring.

Table 1: Chemical Identifiers for 2,6-Dinitrobenzonitrile
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Identifier Value Reference(s)

IUPAC Name 2,6-dinitrobenzonitrile [2]

CAS Number 35213-00-4 [3][4]

Molecular Formula C₇H₃N₃O₄ [1][3]

Molecular Weight 193.12 g/mol [1][3]

Canonical SMILES

C1=CC(=C(C(=C1)--INVALID-

LINK--[O-])C#N)--INVALID-

LINK--[O-]

[2]

InChI Key
ZYDGHQSJZAFMLU-

UHFFFAOYSA-N
[2]

Table 2: Physicochemical Properties of 2,6-Dinitrobenzonitrile

Property Value Reference(s)

Physical Form
Cream to yellow to brown

crystals or crystalline powder
[2]

Melting Point 145.0 - 151.0 °C [2]

Assay (HPLC) ≥98.0% [2]

Molecular Geometry
As of the date of this document, an experimental crystal structure for 2,6-dinitrobenzonitrile
has not been deposited in publicly accessible crystallographic databases. Therefore, precise,

experimentally determined bond lengths and angles are not available.

Theoretical Geometry Optimization
In the absence of experimental data, the standard approach for elucidating the three-

dimensional structure of a molecule like 2,6-dinitrobenzonitrile is through computational

chemistry.[5] Quantum mechanical methods, particularly Density Functional Theory (DFT), are

routinely used to perform geometry optimization.[6]
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Experimental Protocol: Computational Geometry Optimization (General Protocol)

Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or

Spartan.

Method Selection: Choose a suitable level of theory. A common and effective choice for

molecules of this type is the B3LYP functional.[6]

Basis Set Selection: Employ a robust basis set, such as 6-31G(d) or a larger one like 6-

311+G(d,p), to accurately describe the electronic distribution.

Input Structure: Generate an initial 3D structure of 2,6-dinitrobenzonitrile. This can be done

using the software's molecular builder.

Calculation Type: Specify a "Geometry Optimization" calculation. This procedure

systematically alters the molecular geometry to find the lowest energy conformation (a

stationary point on the potential energy surface).[5]

Frequency Analysis: Following a successful optimization, perform a "Frequency" calculation

at the same level of theory to confirm that the optimized structure corresponds to a true

energy minimum (i.e., no imaginary frequencies).

Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond

lengths, bond angles, and dihedral angles.

This computational approach would provide a reliable theoretical model of the molecule's

geometry.

Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and elucidating the structure of 2,6-
dinitrobenzonitrile. While a complete set of experimental spectra is not readily available in the

literature, data from the NIST Chemistry WebBook and characteristic absorption values allow

for a detailed description.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental ¹H and ¹³C NMR spectra for 2,6-dinitrobenzonitrile are not widely reported in

the reviewed literature. However, the expected chemical shifts and splitting patterns can be

predicted based on the molecular structure and standard NMR data for related compounds.[8]

The symmetry of the molecule (a plane of symmetry passing through the C1-C4 axis) simplifies

the expected spectrum.

Table 3: Predicted ¹H NMR Spectral Data for 2,6-Dinitrobenzonitrile

Predicted Shift
(ppm)

Multiplicity Protons Notes

~ 8.5 - 8.7 Doublet H-3, H-5

The two protons ortho

to the nitro groups and

meta to the nitrile

group are chemically

equivalent. They

would appear as a

doublet, coupled to H-

4.

~ 8.0 - 8.2 Triplet H-4

The proton para to the

nitrile group would

appear as a triplet,

coupled to H-3 and H-

5.

Table 4: Predicted ¹³C NMR Spectral Data for 2,6-Dinitrobenzonitrile
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Predicted Shift (ppm) Carbon Atom Notes

~ 150 C-2, C-6

Carbons bearing the nitro

groups. Expected to be

significantly downfield.

~ 135 C-4 Aromatic CH carbon.

~ 130 C-3, C-5 Aromatic CH carbons.

~ 115 C≡N Nitrile carbon.

~ 110 C-1
Carbon bearing the nitrile

group.

Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for 2,6-
dinitrobenzonitrile.[7] The key functional groups in the molecule give rise to characteristic

absorption bands.

Table 5: Characteristic IR Absorption Bands for 2,6-Dinitrobenzonitrile

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Reference(s)

3100 - 3000 C-H stretch Aromatic [9][10]

2260 - 2210 C≡N stretch Nitrile [9][11]

1600 - 1585 & 1500 -

1400
C-C stretch (in-ring) Aromatic [9][10]

1550 - 1475
N-O asymmetric

stretch
Nitro [9]

1360 - 1290 N-O symmetric stretch Nitro [9]

900 - 675 C-H "oop" bend Aromatic [9][10]

Mass Spectrometry (MS)
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An electron ionization mass spectrum is available for this compound via the NIST Chemistry

WebBook.[7] The fragmentation pattern is influenced by the stability of the aromatic ring and

the nature of the substituents.

Table 6: Predicted Major Fragments in the Mass Spectrum of 2,6-Dinitrobenzonitrile

m/z Value
Proposed
Fragment

Notes Reference(s)

193 [M]⁺•

Molecular ion.

Expected to be

observed due to the

aromatic nature.

[12]

163 [M - NO]⁺
Loss of a nitric oxide

radical.
[13][14]

147 [M - NO₂]⁺

Loss of a nitro radical,

a common

fragmentation for

nitroaromatics.

[13][14]

117 [M - 2NO₂]⁺
Loss of both nitro

groups.
[13][14]

101 [C₆H₃CN]⁺

Benzene ring with

nitrile group, after loss

of nitro groups.

[12]

75 [C₅H₃N]⁺
Fragmentation of the

benzonitrile core.
[12]

Synthesis of 2,6-Dinitrobenzonitrile
A common and effective route for the synthesis of 2,6-dinitrobenzonitrile involves the

dehydration of 2,6-dinitrobenzaldehyde oxime. This two-step process begins with the synthesis

of the precursor aldehyde.

Synthesis of 2,6-Dinitrobenzaldehyde
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Experimental Protocol: Synthesis of 2,6-Dinitrobenzaldehyde (General)

This protocol is based on the oxidation of 2,6-dinitrotoluene.[15]

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer,

dissolve 2,6-dinitrotoluene in a suitable organic solvent (e.g., dioxane).

Reagent Addition: Add an oxidizing agent system. A patented method involves reacting with

difructose anhydride (DFA) to form an intermediate olefin, followed by oxidation with oxygen

in the presence of a catalyst (e.g., activated carbon).[15]

Reaction Conditions: Heat the reaction mixture (e.g., to 100 °C) for several hours to facilitate

the initial reaction. Subsequently, cool the mixture and introduce oxygen gas at room

temperature for the oxidation step.

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is

removed under reduced pressure. The crude product is then purified, typically by

recrystallization from a suitable solvent like ethanol, to yield 2,6-dinitrobenzaldehyde as a

yellow solid.

Synthesis of 2,6-Dinitrobenzonitrile
Experimental Protocol: Synthesis of 2,6-Dinitrobenzonitrile (General)

This protocol involves the formation of an oxime from 2,6-dinitrobenzaldehyde, followed by

dehydration.

Oxime Formation: Dissolve 2,6-dinitrobenzaldehyde in a solvent such as ethanol. Add an

aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or

sodium acetate) to neutralize the HCl and liberate free hydroxylamine. Stir the mixture at

room temperature until the aldehyde is consumed (monitored by TLC). The product, 2,6-

dinitrobenzaldehyde oxime, will often precipitate and can be collected by filtration.

Dehydration to Nitrile: Suspend the dried 2,6-dinitrobenzaldehyde oxime in a dehydrating

agent such as acetic anhydride. Heat the mixture gently under reflux. The reaction converts

the oxime functional group into a nitrile.
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Work-up and Purification: After cooling, the reaction mixture is typically poured into cold

water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid

is collected by filtration, washed thoroughly with water, and then dried. The crude 2,6-
dinitrobenzonitrile can be purified by recrystallization from an appropriate solvent (e.g.,

ethanol or an ethanol/water mixture).

2,6-Dinitrotoluene

2,6-Dinitrobenzaldehyde

Oxidation (e.g., with DFA/O2)

2,6-Dinitrobenzaldehyde Oxime

Hydroxylamine

2,6-Dinitrobenzonitrile

Dehydration (e.g., Acetic Anhydride)

Click to download full resolution via product page

Caption: Synthesis workflow for 2,6-Dinitrobenzonitrile.

Biological Activity Context
2,6-Dinitrobenzonitrile is classified as a bioactive small molecule.[1] While specific studies

detailing its mechanism of action or its interaction with biological signaling pathways are not

prevalent in the current literature, the broader class of nitroaromatic compounds is well-known

for a wide spectrum of biological activities.[16][17]
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Nitro compounds often exert their biological effects through redox cycling. The electron-

withdrawing nitro group can be enzymatically reduced within cells to form nitroso and

hydroxylamino derivatives, and ultimately the corresponding amine. This reduction process can

generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This

mechanism is a key factor in the antimicrobial, antiparasitic, and potential anticancer activities

observed for many nitroaromatic compounds.[17]

The specific biological profile of 2,6-dinitrobenzonitrile remains an area for further

investigation. Its structural features suggest it may be a candidate for screening in various

assays, particularly in oncology and microbiology, to elucidate its potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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